molecular formula C12H13N5O4 B218346 1,N(2)-Ethenodeoxyguanosine CAS No. 108929-11-9

1,N(2)-Ethenodeoxyguanosine

Cat. No.: B218346
CAS No.: 108929-11-9
M. Wt: 291.26 g/mol
InChI Key: UQJBQTAFGHUSKK-RNJXMRFFSA-N
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Description

1,N(2)-Ethenodeoxyguanosine is a DNA adduct formed by the reaction of DNA with certain carcinogenic compounds. It is a modified nucleoside that results from the interaction of deoxyguanosine with reactive aldehydes or epoxides. This compound is of significant interest due to its role in mutagenesis and carcinogenesis, making it a crucial biomarker for studying DNA damage and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,N(2)-Ethenodeoxyguanosine can be synthesized through the reaction of deoxyguanosine with various aldehydes or epoxides under controlled conditions. The reaction typically involves the use of a strong acid or base as a catalyst to facilitate the formation of the etheno bridge between the nucleoside and the reactive compound.

Industrial Production Methods: While industrial production methods for this compound are not widely documented, laboratory synthesis often involves the use of high-purity reagents and precise control of reaction conditions to ensure the formation of the desired product. The process may include steps such as purification through chromatography and verification using spectroscopic techniques.

Chemical Reactions Analysis

Types of Reactions: 1,N(2)-Ethenodeoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound back to its parent nucleoside, deoxyguanosine.

    Substitution: The etheno bridge can be targeted for substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically regenerates deoxyguanosine.

Scientific Research Applications

1,N(2)-Ethenodeoxyguanosine has several important applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of DNA damage and repair.

    Biology: Researchers use it to investigate the biological effects of DNA adducts and their role in mutagenesis.

    Medicine: It serves as a biomarker for exposure to carcinogenic compounds and is used in studies related to cancer diagnosis and prevention.

    Industry: The compound is utilized in the development of assays and diagnostic tools for detecting DNA damage.

Mechanism of Action

The mechanism by which 1,N(2)-Ethenodeoxyguanosine exerts its effects involves the formation of a covalent bond between the nucleoside and reactive aldehydes or epoxides. This modification can disrupt normal base pairing in DNA, leading to mutations during DNA replication. The compound primarily targets the guanine base in DNA, forming a stable adduct that can interfere with DNA polymerase activity and repair processes.

Comparison with Similar Compounds

    8-Oxo-2’-deoxyguanosine: Another DNA adduct formed by oxidative stress.

    N2-Ethyl-2’-deoxyguanosine: Formed by the reaction of deoxyguanosine with ethylating agents.

    1,N6-Ethenoadenine: A similar adduct formed with adenine instead of guanine.

Uniqueness: 1,N(2)-Ethenodeoxyguanosine is unique due to its specific formation from reactive aldehydes or epoxides and its distinct impact on DNA structure and function. Unlike other adducts, it forms a stable etheno bridge that significantly alters the chemical properties of the nucleoside, making it a valuable marker for studying specific types of DNA damage.

Properties

IUPAC Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJBQTAFGHUSKK-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910926
Record name 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108929-11-9
Record name 1,N(2)-Ethenodeoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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